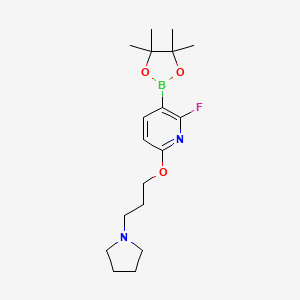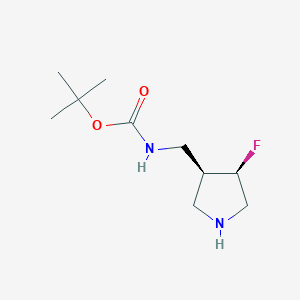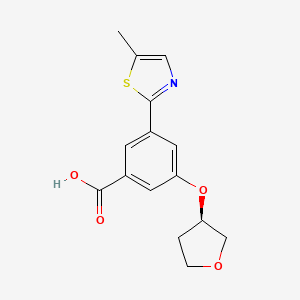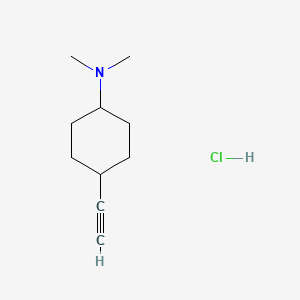
1-Tert-butylazepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butylazepan-4-one is a heterocyclic organic compound featuring a seven-membered azepane ring with a tert-butyl group at the nitrogen atom and a ketone functional group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tert-butylazepan-4-one can be synthesized through a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. The procedure involves the preparation of ®-1-phenyl-3-azidopropanol from a commercially available halide precursor, which is then reacted with the ketone using BF3·OEt2 as a Lewis acid promoter. The resulting lactam is subsequently converted into a chiral lactam of high enantiopurity via the two-stage removal of the chiral nitrogen substituent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted azepanones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Tert-butylazepan-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of 1-Tert-butylazepan-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, thereby modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .
Comparación Con Compuestos Similares
5-Tert-butylazepan-2-one: Another azepane derivative with similar structural features but differing in the position of the tert-butyl group and the ketone.
4-Tert-butylpiperidine: A six-membered ring analog with a tert-butyl group at the nitrogen atom.
Tert-butylcyclohexanone: A cyclohexane derivative with a tert-butyl group and a ketone functional group.
Uniqueness: 1-Tert-butylazepan-4-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered analogs.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-tert-butylazepan-4-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)11-7-4-5-9(12)6-8-11/h4-8H2,1-3H3 |
Clave InChI |
IQBMTXMNRZEPIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)



![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)

![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)






